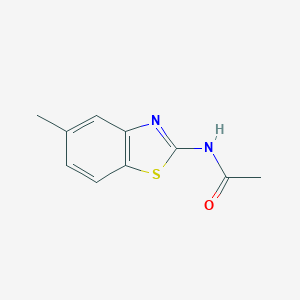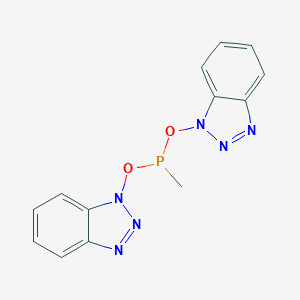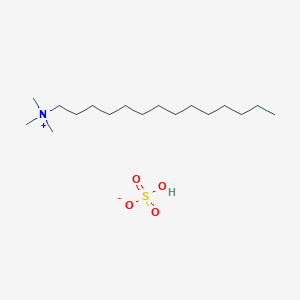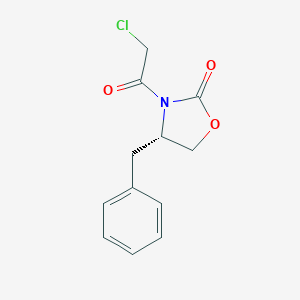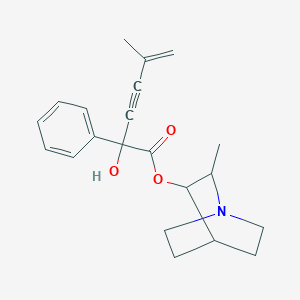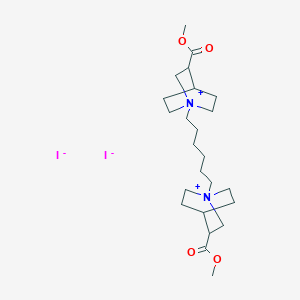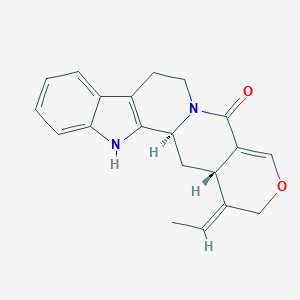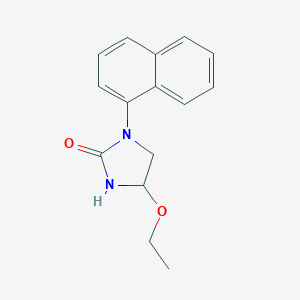
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)-, also known as WIN 55,212-2, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors, which are a part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, appetite, mood, and immune function. The potential therapeutic applications of WIN 55,212-2 include the treatment of chronic pain, inflammation, anxiety, and neurological disorders.
Mécanisme D'action
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 exerts its pharmacological effects by binding to and activating the cannabinoid receptors in the body. The cannabinoid receptors are G protein-coupled receptors that are primarily located in the central and peripheral nervous systems. Activation of the cannabinoid receptors by 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 leads to the modulation of various physiological processes, including pain sensation, inflammation, mood, and appetite.
Effets Biochimiques Et Physiologiques
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation by modulating the activity of the endocannabinoid system. It has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the serotonin and noradrenaline systems in the brain. Additionally, 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without the confounding effects of other neurotransmitter systems. However, one of the limitations of using 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 is its potential for off-target effects, as it has been shown to interact with other receptors, such as the TRPV1 receptor.
Orientations Futures
There are several potential future directions for the research on 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2. One area of interest is the development of novel analogs of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 in the treatment of neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, the potential use of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 as a tool for studying the endocannabinoid system and its role in various physiological processes remains an area of active research.
Méthodes De Synthèse
The synthesis of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 involves the reaction of 2-Imidazolidinone and 1-naphthylmethylchloride in the presence of an ethylating agent, such as sodium ethoxide or potassium ethoxide. The reaction is typically carried out in a solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
The potential therapeutic applications of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 have been extensively studied in preclinical and clinical trials. Studies have shown that 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 has potent analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of chronic pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects, which suggest its potential use in the treatment of anxiety and mood disorders. Additionally, 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 has been studied for its potential neuroprotective effects, which may make it a useful therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and multiple sclerosis.
Propriétés
Numéro CAS |
101564-86-7 |
|---|---|
Nom du produit |
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- |
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
4-ethoxy-1-naphthalen-1-ylimidazolidin-2-one |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-10-17(15(18)16-14)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10H2,1H3,(H,16,18) |
Clé InChI |
YFUFISRAPYHEPS-UHFFFAOYSA-N |
SMILES |
CCOC1CN(C(=O)N1)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CCOC1CN(C(=O)N1)C2=CC=CC3=CC=CC=C32 |
Synonymes |
4-ethoxy-1-naphthalen-1-yl-imidazolidin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



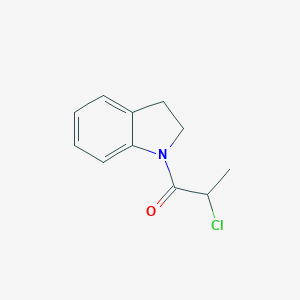
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
